

An In-Depth Technical Guide to the Biological Activity of trans-2-Heptenal

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Compound of Interest

Compound Name: 2-Hepten-1-al

CAS No.: 2463-63-0

Cat. No.: B1232140

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This guide provides a comprehensive technical overview of the biological activities of trans-2-heptenal, a naturally occurring α,β -unsaturated aldehyde. Synthesizing current scientific literature, this document offers researchers, scientists, and drug development professionals a detailed exploration of its antimicrobial, cytotoxic, and insecticidal properties, including mechanistic insights, quantitative data, and validated experimental protocols.

Introduction to trans-2-Heptenal: A Volatile Compound of Interest

trans-2-Heptenal (C₇H₁₂O) is a medium-chain fatty aldehyde characterized by a pungent, green, and somewhat fatty aroma.^[1] It is a naturally occurring volatile organic compound found in a variety of plants, including fruits like apples, oranges, and pears, as well as in the scent glands of certain insects such as the rice stink bug (*Oebalus pugnax*).^{[1][2]} This compound is also a known product of lipid peroxidation. Its presence in various essential oils and food products contributes to their characteristic flavor and aroma profiles. Beyond its sensory properties, trans-2-heptenal has garnered significant scientific interest for its diverse biological activities, which are the central focus of this guide.

Table 1: Physicochemical Properties of trans-2-Heptenal

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[3]
Molecular Weight	112.17 g/mol	[3]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	90-91 °C at 50 mmHg	[3]
Density	0.857 g/mL at 25 °C	[3]
Solubility	Slightly soluble in water; soluble in oils and ethanol	[1]
CAS Number	18829-55-5	[3]

Antimicrobial and Antifungal Activity

trans-2-Heptenal exhibits significant antimicrobial properties, with particularly well-documented antifungal activity. This has positioned it as a potential natural alternative to synthetic fungicides for food preservation and agricultural applications.

Antifungal Mechanism of Action

The primary antifungal mechanism of trans-2-heptenal involves the disruption of fungal cell membrane integrity.[2] This leads to the leakage of essential electrolytes and other cellular components, ultimately inhibiting fungal growth and viability. One of the most studied targets is *Aspergillus flavus*, a notorious producer of carcinogenic mycotoxins in stored grains.[2] By compromising the cell membrane, trans-2-heptenal effectively inhibits the growth of this fungus and can reduce the production of aflatoxins.[5]

While the precise molecular interactions are still under investigation, the electrophilic nature of the α,β -unsaturated aldehyde moiety is believed to play a crucial role. This functional group can readily react with nucleophilic residues in proteins and other biomolecules within the fungal cell membrane and cytoplasm, leading to cellular dysfunction.



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Figure 1: Proposed antifungal mechanism of trans-2-Heptenal.

Antibacterial Activity and Quorum Sensing Inhibition

trans-2-Heptenal also demonstrates antibacterial activity. While the exact mechanisms are not as extensively characterized as its antifungal effects, it is suggested to interfere with bacterial communication systems, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression and behavior, including virulence factor production and biofilm formation. By disrupting these signaling pathways, trans-2-Heptenal can attenuate bacterial pathogenicity. Studies have shown that it exhibits intermediary inhibitory activity against the AI-2 quorum sensing system in *Vibrio* spp.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of trans-2-Heptenal and Related Compounds

Microorganism	Compound	MIC	Reference
<i>Aspergillus flavus</i>	trans-2-Hexenal (similar aldehyde)	10 μ M (inhibited spore germination)	[5]
<i>Escherichia coli</i>	trans-2-Heptenal (in combination with MEO)	Synergistic effect observed	[7]
<i>Staphylococcus aureus</i>	trans-2-Heptenal (in combination with MEO)	Synergistic effect observed	[7]

Note: Quantitative data for pure trans-2-Heptenal against a wide range of microbes is limited in the publicly available literature. The table includes data on a closely related aldehyde to provide context.

Cytotoxic and Anti-Cancer Potential

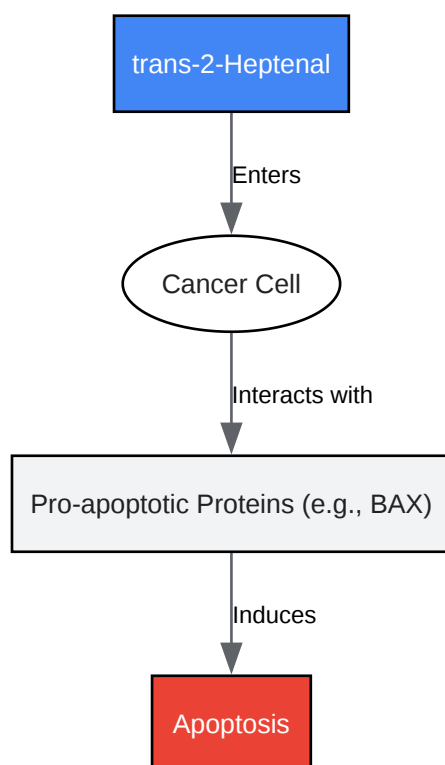
The cytotoxic properties of trans-2-Heptenal and other α,β -unsaturated aldehydes have been a subject of investigation, revealing a dual nature of potential carcinogenicity and anti-cancer activity.

Mechanism of Cytotoxicity and Apoptosis Induction

The electrophilic nature of the α,β -unsaturated aldehyde functional group in trans-2-heptenal makes it reactive towards cellular nucleophiles, including DNA and proteins. This reactivity is the basis for its cytotoxic effects. Some studies have indicated that similar aldehydes can be mutagenic.[8]

Conversely, this reactivity can also be harnessed for therapeutic purposes. There is evidence that α,β -unsaturated aldehydes can induce apoptosis (programmed cell death) in cancer cells. One proposed mechanism involves the covalent modification of key proteins in the apoptotic pathway. For instance, a longer-chain analogue, trans-2-hexadecenal, has been shown to potentiate apoptosis by lipidating the pro-apoptotic protein BAX, leading to its activation and the initiation of the cell death cascade. While this has not been directly demonstrated for trans-2-heptenal, it provides a plausible avenue for its anti-cancer effects.

Essential oils and plant extracts containing trans-2-heptenal have demonstrated cytotoxic activity against various cancer cell lines, including liver (HepG2), gastric (MCG803), and colon (HCT-116) cancer cells.[3][9]



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Figure 2: Potential mechanism of trans-2-Heptenal-induced apoptosis.

Table 3: Cytotoxic Activity of Extracts/Oils Containing trans-2-Heptenal

Cell Line	Extract/Oil Source	IC ₅₀ Value	Reference
HepG2 (Liver Cancer)	Atractylodes macrocephala Essential Oil	Not specified for pure compound	[3][9]
MCG803 (Gastric Cancer)	Atractylodes macrocephala Essential Oil	Not specified for pure compound	[3][9]
HCT-116 (Colon Cancer)	Atractylodes macrocephala Essential Oil	Not specified for pure compound	[3][9]

Note: IC₅₀ values for the pure compound are not readily available in the current literature. The data presented is for complex mixtures where trans-2-Heptenal is a component.

Insecticidal and Repellent Activity

trans-2-Heptenal plays a role in the chemical ecology of insects, acting as both a component of insect pheromones and as a repellent.[1][10] Its presence in the scent glands of the rice stink bug suggests a role in communication or defense.[1] Furthermore, its identification in various plant essential oils with known insecticidal and repellent properties points to its contribution to these effects.[11] The exact mechanism of its insecticidal action is not fully elucidated but is likely related to its reactivity and ability to interfere with essential physiological processes in insects.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for assessing the key biological activities of trans-2-heptenal. These protocols are designed to be self-validating and are based on established scientific standards.

Protocol 1: Vapor Phase Antifungal Susceptibility Assay

This method is adapted for testing the efficacy of a volatile compound like trans-2-heptenal against fungal growth.

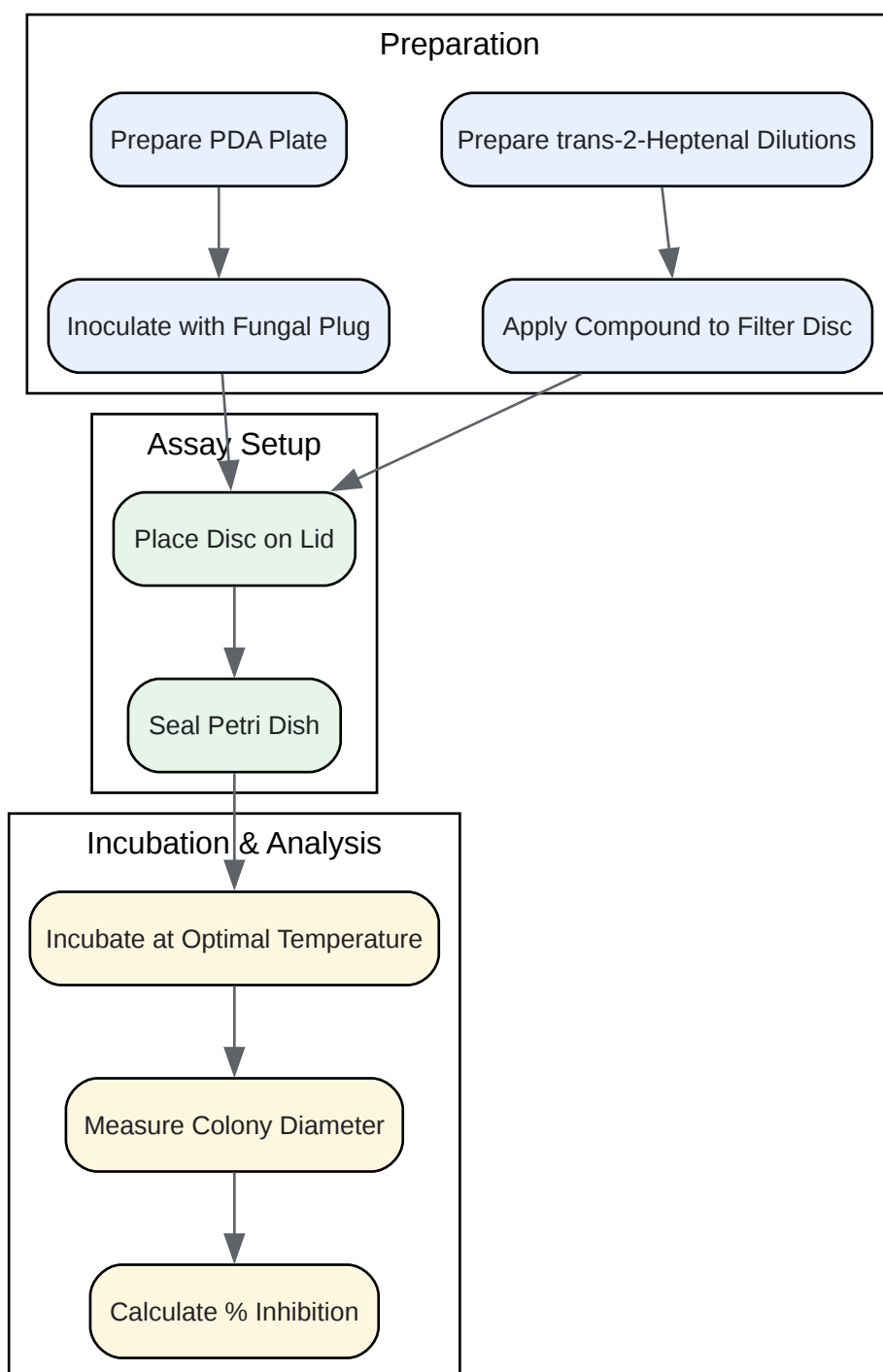
Materials:

- Sterile Petri dishes (90 mm)
- Potato Dextrose Agar (PDA)
- Fungal culture (e.g., *Aspergillus flavus*)
- Sterile filter paper discs (6 mm)
- trans-2-Heptenal (of known purity)
- Sterile solvent (e.g., DMSO or ethanol) for dilution

- Sealing film (e.g., Parafilm)
- Incubator

Procedure:

- Prepare PDA plates according to the manufacturer's instructions and allow them to solidify.
- In the center of each PDA plate, place a 5 mm agar plug from an actively growing fungal culture.
- Prepare serial dilutions of trans-2-heptenal in the chosen solvent.
- Aseptically apply a known volume (e.g., 10 μ L) of each dilution onto a sterile filter paper disc. Allow the solvent to evaporate completely in a sterile environment.
- Place the treated filter paper disc on the inner surface of the Petri dish lid.
- Seal the Petri dishes with Parafilm to create a closed environment and prevent the escape of the volatile compound.
- Include a control plate with a filter paper disc treated only with the solvent.
- Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 $^{\circ}$ C) for 5-7 days.
- Measure the diameter of the fungal colony in two perpendicular directions daily.
- Calculate the percentage of growth inhibition using the formula: % Inhibition = $[(d_c - d_t) / d_c] \times 100$ where d_c is the average diameter of the control colony and d_t is the average diameter of the treated colony.



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Figure 3: Workflow for the vapor phase antifungal susceptibility assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of trans-2-heptenal that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
- trans-2-Heptenal
- Sterile solvent (e.g., DMSO)
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of trans-2-heptenal in the chosen solvent.
- In the first column of the 96-well plate, add the appropriate broth medium.
- In the remaining wells, add a specific volume (e.g., 100 μ L) of broth.
- Add a defined amount of the trans-2-heptenal stock solution to the first well of each row to achieve the highest desired concentration, and mix well.
- Perform a two-fold serial dilution by transferring a set volume (e.g., 100 μ L) from the first well to the second, mixing, and repeating this process across the plate.
- Prepare the microbial inoculum and dilute it in the broth to the final required concentration (e.g., 5×10^5 CFU/mL for bacteria).
- Add the diluted inoculum to all wells except for the sterility control wells.

- Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).
- Seal the plate to minimize evaporation and incubate at the appropriate temperature and duration for the test organism.
- Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of trans-2-heptenal that shows no visible growth.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Materials:

- Human cancer cell line of interest
- Complete cell culture medium
- Sterile 96-well cell culture plates
- trans-2-Heptenal
- Sterile solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of trans-2-heptenal in the cell culture medium.

- Remove the old medium from the cells and replace it with the medium containing the different concentrations of trans-2-heptenal. Include a vehicle control (medium with the solvent) and a blank (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add a specific volume of MTT solution (e.g., 20 μ L) to each well and incubate for an additional 2-4 hours at 37 °C.
- During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

trans-2-Heptenal is a volatile compound with a compelling profile of biological activities, including notable antifungal, antibacterial, and potential cytotoxic effects. Its mechanisms of action, primarily involving cell membrane disruption and potential interference with key cellular pathways, make it a promising candidate for further investigation in the fields of food science, agriculture, and medicine.

Future research should focus on several key areas:

- **Elucidation of Detailed Mechanisms:** More in-depth studies are needed to identify the specific molecular targets of trans-2-heptenal in fungi, bacteria, and cancer cells.
- **Comprehensive Quantitative Analysis:** A broader screening of the pure compound against a wider range of microbial pathogens and human cancer cell lines is required to establish a more complete activity profile with specific MIC and IC₅₀ values.

- **In Vivo Efficacy and Safety:** Preclinical and clinical studies are necessary to evaluate the in vivo efficacy and safety of trans-2-heptenal for its potential applications as an antimicrobial or anti-cancer agent.
- **Synergistic Studies:** Investigating the synergistic effects of trans-2-heptenal with other natural compounds or existing drugs could lead to the development of more potent and effective formulations.

This guide provides a solid foundation for researchers and developers interested in harnessing the biological potential of trans-2-heptenal. As our understanding of this versatile compound grows, so too will the opportunities for its application in various scientific and industrial domains.

References

- Antimicrobial compositions. (n.d.). Google Patents.
- Carcinogenic potential of trans-2-hexenal is based on epigenetic effect. (2025). ResearchGate. Retrieved January 25, 2026, from [\[Link\]](#)
- (E)-2-Heptenal in Soymilk: A Nonenzymatic Formation Route and the Impact on the Flavor Profile. (n.d.). ResearchGate. Retrieved January 25, 2026, from [\[Link\]](#)
- Effect of Alginate Coating Enriched with Postbiotics Derived from Bifidobacterium bifidum Strains on Microbial and Physicochemical. (2024). Preprints.org. Retrieved January 25, 2026, from [\[Link\]](#)
- Antitumor, Antiviral, and Anti-Inflammatory Efficacy of Essential Oils from Atractylodes macrocephala Koidz. Produced with Different Processing Methods. (2019). Molecules. Retrieved January 25, 2026, from [\[Link\]](#)
- Evaluation of the Phytochemistry–Therapeutic Activity Relationship for Grape Seeds Oil. (n.d.). MDPI. Retrieved January 25, 2026, from [\[Link\]](#)
- Università degli Studi della Basilicata. (n.d.). CORE. Retrieved January 25, 2026, from [\[Link\]](#)
- (E)-2-heptenal. (n.d.). The Good Scents Company. Retrieved January 25, 2026, from [\[Link\]](#)

- Volatile Trans-2-Hexenal, a Soybean Aldehyde, Inhibits *Aspergillus flavus* Growth and Aflatoxin Production in Corn. (2025). ResearchGate. Retrieved January 25, 2026, from [[Link](#)]
- Analysis of volatiles from strawberry treated with trans-2-hexenal. (n.d.). ResearchGate. Retrieved January 25, 2026, from [[Link](#)]
- Chemical composition and antifungal activity of essential oils from different tissues of Japanese cedar (*Cryptomeria japonica*). (2025). ResearchGate. Retrieved January 25, 2026, from [[Link](#)]
- Antitumor, Antiviral, and Anti-Inflammatory Efficacy of Essential Oils from *Atractylodes macrocephala* Koidz. Produced with Different Processing Methods. (2025). ResearchGate. Retrieved January 25, 2026, from [[Link](#)]
- Antimicrobial compositions. (n.d.). Google Patents.
- Isolation, screening and identification of key components having intense insect repellent activity against *Plodia interpunctella* from four different medicinal plant materials. (n.d.). ResearchGate. Retrieved January 25, 2026, from [[Link](#)]
- Chemical Composition of Volatile and Extractive Components of Canary (Tenerife) Propolis. (2024). MDPI. Retrieved January 25, 2026, from [[Link](#)]
- Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [[Link](#)]
- Antifungal Susceptibility Testing: Current Approaches. (n.d.). NCBI. Retrieved January 25, 2026, from [[Link](#)]
- Molecular Mechanism of a Conserved Odorant Receptor in Detecting a Repellent Signal in the Rice Moth *Corcyra cephalonica*. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 25, 2026, from [[Link](#)]
- Varietal Resistance and Chemical Ecology of the Rice Stink Bug, *Oebalus pugnax*, on Rice, *Oryza sativa*. (2022). MDPI. Retrieved January 25, 2026, from [[Link](#)]

- Fitocompostos capazes de inibir a adesão e outros fatores de virulência bacterianos. (n.d.). Lume UFRGS. Retrieved January 25, 2026, from [\[Link\]](#)
- The Vapor Phase of Selected Essential Oils and Their Antifungal Activity In Vitro and In Situ against *Penicillium commune*, a Common Contaminant of Cheese. (n.d.). MDPI. Retrieved January 25, 2026, from [\[Link\]](#)
- Volatile Profiles of Vidal Grapes in the Shangri-La High-Altitude Region during On-Vine Non-Destructive Dehydration. (2022). MDPI. Retrieved January 25, 2026, from [\[Link\]](#)
- Measurement of volatile aldehydes in beer by solid-phase microextraction-gas chromatography/mass spectrometry. (2025). ResearchGate. Retrieved January 25, 2026, from [\[Link\]](#)
- A vapour phase assay for evaluating the antimicrobial activities of essential oils against bovine respiratory bacterial pathogens. (n.d.). PubMed. Retrieved January 25, 2026, from [\[Link\]](#)
- Revisão. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [\[Link\]](#)
- Graphviz tutorial. (2021). YouTube. Retrieved January 25, 2026, from [\[Link\]](#)
- How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 25, 2026, from [\[Link\]](#)
- Analysis of volatile aldehydes in smokeless tobacco with a rapid, one-step extraction and derivatization with UHPLC-MS/MS quantification. (n.d.). CORESTA. Retrieved January 25, 2026, from [\[Link\]](#)
- The attraction of the red flour beetle *Tribolium castaneum* to common environmental volatile compounds and its application to the management of stored product pests. (n.d.). White Rose eTheses Online. Retrieved January 25, 2026, from [\[Link\]](#)
- Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 25, 2026, from [\[Link\]](#)

- Chemical composition and antioxidant effect of glycosidically bound volatile compounds from oregano (*Origanum vulgare* L. ssp. *Hirtum*). (2025). ResearchGate. Retrieved January 25, 2026, from [\[Link\]](#)

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Sources

- 1. Expression Profiles and Functional Characterization of Chemosensory Protein 15 (HhalCSP15) in the Brown Marmorated Stink Bug *Halyomorpha halys* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. Antitumor, Antiviral, and Anti-Inflammatory Efficacy of Essential Oils from *Atractylodes macrocephala* Koidz. Produced with Different Processing Methods - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [cg.tuwien.ac.at](#) [[cg.tuwien.ac.at](#)]
- 5. [researchgate.net](#) [[researchgate.net](#)]
- 6. [researchgate.net](#) [[researchgate.net](#)]
- 7. WO2011149851A1 - Antimicrobial compositions - Google Patents [patents.google.com]
- 8. [researchgate.net](#) [[researchgate.net](#)]
- 9. [researchgate.net](#) [[researchgate.net](#)]
- 10. [mdpi.com](#) [[mdpi.com](#)]
- 11. [researchgate.net](#) [[researchgate.net](#)]
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